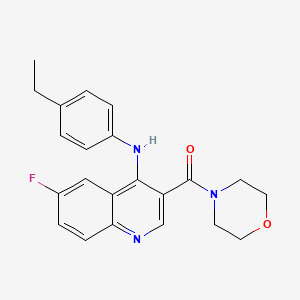

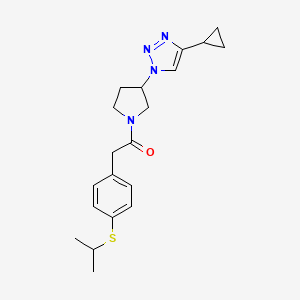

(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone, also known as EF-24, is a synthetic molecule that has gained significant attention for its potential therapeutic applications in various diseases. EF-24 belongs to the class of chalcone derivatives and is a potent inhibitor of NF-κB, a transcription factor involved in the regulation of inflammation, cell proliferation, and apoptosis.

Wirkmechanismus

Target of Action

It’s worth noting that 4-ethylphenol, a component of the compound, has been shown to modulate neurological health and function .

Mode of Action

It’s known that 4-ethylphenol, a part of the compound, can enter host circulation and exert effects .

Biochemical Pathways

The compound might be involved in the catabolism of aromatic amino acids phenylalanine and tyrosine by certain gut microbiota, which yields 4-ethylphenol . The dietary and systemic availability of aromatic amino acids and the presence of microbiota with the functional capacity to create 4EP regulate its production .

Pharmacokinetics

It’s known that 4-ethylphenol, a part of the compound, once in circulation, undergoes rapid sulfation by phenolic sulfotransferase enzymes, sult1a1/2, which are active in the liver, gastrointestinal tract, brain, skin, lung, and kidney .

Result of Action

High blood concentrations of host-modified 4-ethylphenol, 4-ethylphenol sulfate [4eps], are associated with an anxiety phenotype in autistic individuals .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, increased intestinal permeability, common in autistic individuals, could potentially explain increased flux of 4-Ethylphenol and/or 4-Ethylphenol sulfate across the gut epithelium and the Blood Brain Barrier . Similarly, kidney dysfunction, another complication observed in autistic individuals, impacts clearance of 4-Ethylphenol and its derivatives from circulation .

Vorteile Und Einschränkungen Für Laborexperimente

(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone has several advantages for lab experiments, including its potent inhibitory effects on NF-κB, its synthetic nature, and its stability. However, this compound also has some limitations, including its relatively low solubility in water, which can limit its use in certain experimental settings.

Zukünftige Richtungen

(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone has shown great promise as a potential therapeutic agent for various diseases, and future research is needed to explore its full potential. Some potential future directions for research on this compound include:

1. Development of more potent and selective analogs of this compound for improved therapeutic efficacy.

2. Investigation of the pharmacokinetics and pharmacodynamics of this compound to optimize dosing regimens and minimize toxicity.

3. Evaluation of the efficacy of this compound in animal models of various diseases, including cancer, inflammation, and neurological disorders.

4. Investigation of the potential synergistic effects of this compound with other therapeutic agents.

5. Exploration of the mechanisms underlying the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases.

In conclusion, this compound is a synthetic molecule with potent inhibitory effects on NF-κB, which has shown great promise as a potential therapeutic agent for various diseases. Further research is needed to explore its full potential and optimize its use in the clinic.

Synthesemethoden

The synthesis of (4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone involves the condensation of 4-ethylphenylamine and 6-fluoro-3-formylquinoline followed by the reaction with morpholine in the presence of a base. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the NF-κB pathway. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Eigenschaften

IUPAC Name |

[4-(4-ethylanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2/c1-2-15-3-6-17(7-4-15)25-21-18-13-16(23)5-8-20(18)24-14-19(21)22(27)26-9-11-28-12-10-26/h3-8,13-14H,2,9-12H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZJXZGHKLRERN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide](/img/structure/B2404197.png)

![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2404200.png)

![6-(3-Fluoro-4-methylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2404202.png)

![N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide](/img/structure/B2404207.png)

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2404209.png)

![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B2404212.png)

![1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid](/img/structure/B2404217.png)

![ethyl 2-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2404219.png)